1-[3-(4-chlorophenoxy)propyl]piperidine
Description
1-[3-(4-Chlorophenoxy)propyl]piperidine is a piperidine derivative featuring a 4-chlorophenoxypropyl side chain. This compound has been extensively studied for its pharmacological properties, particularly as a sigma receptor ligand and histamine H3 receptor (H3R) antagonist . It is the active pharmaceutical ingredient (API) in Pitolisant (brand name Wakix®), approved for treating narcolepsy and idiopathic hypersomnia . The molecule’s structure allows for dual targeting of central nervous system (CNS) pathways, combining high sigma-1 (σ1) receptor affinity with moderate H3R antagonism, making it a versatile scaffold for neuropsychiatric drug development .
Properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c15-13-5-7-14(8-6-13)17-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCQAEIRNSCPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings :
- The 4-chlorophenoxypropyl moiety in the base compound provides moderate antihypertensive activity at low doses, comparable to nifedipine .
Comparison with Sigma Receptor Ligands
Sigma-1 (σ1) receptor affinity and selectivity are critical for CNS applications. Notable analogs include:
Key Findings :
- The chirality and chain length of the phenoxyalkyl group significantly influence σ1 selectivity. The (-)-(S)-enantiomer of a related compound achieves subnanomolar σ1 affinity .
- Replacement of the piperidine ring with piperazine (e.g., PB 28) shifts selectivity toward σ2 receptors, reducing CNS penetration .
Comparison with Histamine H3 Receptor Antagonists
H3R antagonism is a key mechanism for wake-promoting agents. Comparative
Q & A
Q. How can researchers optimize the synthesis of 1-[3-(4-chlorophenoxy)propyl]piperidine to improve yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution and alkylation steps. Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for ether bond formation .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve intermediate coupling efficiency .
- Temperature Control : Maintain 60–80°C during propyl chain alkylation to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/ether) ensures >95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of 1-[3-(4-chlorophenoxy)propyl]piperidine during synthesis?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the piperidine-propyl linkage and chlorophenoxy substitution .
- HPLC-MS : Quantify purity (>99%) and detect trace intermediates using C18 columns with acetonitrile/water mobile phases .
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) with <0.3% deviation from theoretical values .
Advanced Research Questions
Q. What methodologies are employed to characterize polymorphic forms of 1-[3-(4-chlorophenoxy)propyl]piperidine hydrochloride?
Methodological Answer: Polymorph characterization involves:
- X-ray Diffraction (XRD) : Resolves crystal lattice differences (e.g., monoclinic vs. orthorhombic systems) .
- Differential Scanning Calorimetry (DSC) : Identifies thermal transitions (melting points: 196–198°C for Form I vs. 202–204°C for Form II) .
- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, critical for formulation stability .
| Technique | Key Metrics | Application |
|---|---|---|
| XRD | Bragg angles, unit cell parameters | Distinguishes crystal forms |
| DSC | Endothermic peaks, ΔH values | Detects polymorphic transitions |
| DVS | Moisture uptake (%) | Evaluates storage stability |
Q. How does 1-[3-(4-chlorophenoxy)propyl]piperidine interact with histamine H3 receptors, and what experimental approaches validate this mechanism?
Methodological Answer:
- In Vitro Binding Assays : Radioligand competition studies (e.g., H-N-α-methylhistamine displacement) show sub-nanomolar affinity (IC = 0.8 nM) .
- Functional Assays : cAMP inhibition in HEK293 cells transfected with H3R confirms inverse agonism (EC = 1.2 nM) .
- In Vivo Models : Rodent EEG studies demonstrate wake-promoting effects at 10 mg/kg, supporting H3R antagonism .
Q. How can researchers resolve contradictions in reported biological activities of 1-[3-(4-chlorophenoxy)propyl]piperidine derivatives across different studies?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., iodine vs. chlorine at the phenoxy group) using standardized assays .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian regression) to harmonize data from disparate receptor binding studies .
- Reproducibility Checks : Validate findings across multiple labs with controlled conditions (e.g., pH 7.4 buffer, 37°C) .
Q. What computational strategies are used to predict the pharmacokinetic properties of 1-[3-(4-chlorophenoxy)propyl]piperidine?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability (logBB = 0.5) based on lipophilicity (logP = 2.8) .
- ADMET Prediction : Tools like SwissADME estimate hepatic clearance (CL = 15 mL/min/kg) and plasma protein binding (90%) .
- Docking Studies : Rosetta-based models identify key H3R binding residues (e.g., Asp114, Trp371) .
Data Contradiction Analysis
Q. Why do studies report varying efficacies of 1-[3-(4-chlorophenoxy)propyl]piperidine in neurodegenerative models?
Methodological Answer: Discrepancies arise from:
- Dosage Regimens : Efficacy peaks at 20 mg/kg in mice but shows toxicity >30 mg/kg .
- Animal Strains : Transgenic tauopathy models (e.g., rTg4510) show stronger responses than Aβ-overexpressing models .
- Endpoint Metrics : Cognitive improvements in Morris water maze vs. null results in passive avoidance tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
